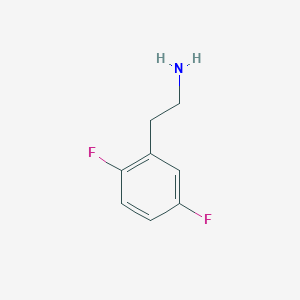

2-(2,5-Difluorophenyl)ethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,5-difluorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,5H,3-4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLRBTZWRKKEPKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CCN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70407426 | |

| Record name | 2-(2,5-difluorophenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199296-54-3 | |

| Record name | 2-(2,5-difluorophenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,5-Difluorophenyl)ethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 2,5 Difluorophenyl Ethanamine

Reductive Amination Strategies

Reductive amination involves the reaction of a carbonyl compound, such as an aldehyde or ketone, with an amine source to form an imine intermediate, which is then reduced to the target amine. evitachem.com This method is widely employed due to its efficiency and the availability of suitable starting materials. evitachem.comacs.org Imine reductases (IREDs) and reductive aminases (RedAms) are also utilized in biocatalytic versions of this reaction to produce chiral amines. acs.org

The efficiency and yield of reductive amination are highly dependent on the chosen catalytic system and reaction parameters. The selection of the reducing agent is critical; options include sodium borohydride, sodium cyanoborohydride, and lithium aluminum hydride. evitachem.com Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel is also a common approach for the reduction step.

Optimization often involves a Design of Experiments (DoE) approach to evaluate variables such as temperature, catalyst loading, and solvent polarity to maximize yield and purity. For instance, the reaction of 2,5-difluorobenzaldehyde (B1295323) with an amine source is typically conducted in an organic solvent like methanol (B129727) or ethanol (B145695) at room temperature to facilitate the formation of the imine, which is subsequently reduced. evitachem.com Control of pH is also crucial, as seen in related syntheses where acidic conditions (pH < 2) slowed the reaction, while higher pH (pH > 5) led to undesired side reactions. nih.gov The use of additives, such as acetic acid, can be employed to maintain an optimal pH range. nih.gov

| Precursor | Amine Source | Catalyst / Reducing Agent | Solvent | Key Conditions & Findings |

|---|---|---|---|---|

| 2,5-Difluorobenzaldehyde | Ethylamine (B1201723) | Sodium Cyanoborohydride or Lithium Aluminum Hydride | Ethanol or Methanol | Reaction proceeds via an imine intermediate; typically run at room temperature. evitachem.com |

| 2,5-Difluorobenzaldehyde | 2-Fluoroethylamine | Catalytic Hydrogenation (Pd/C or Raney Ni) | Not specified | A common approach for related fluorinated phenethylamines. |

| General Ketones/Aldehydes | Ammonia (B1221849) or Alkyl/Aryl Amines | Imine Reductases (IREDs) / Reductive Aminases (RedAms) with NADPH | Aqueous buffer | Biocatalytic route providing high enantioselectivity for chiral amines. acs.org |

The choice of precursor is fundamental to the success of a reductive amination strategy. 2,5-Difluorobenzaldehyde is a frequently used starting material for the synthesis of 2-(2,5-Difluorophenyl)ethanamine. evitachem.com This aldehyde readily reacts with an amine source, such as ethylamine or ammonia, to form the corresponding imine, which is then reduced to the final product. evitachem.com The synthesis of related triazole derivatives has also utilized 2,5-difluorobenzaldehyde as a key reactant for condensation reactions. researchgate.net The accessibility and reactivity of this aldehyde make it a preferred precursor in multi-step syntheses. evitachem.com

Alternative Synthetic Routes

Beyond reductive amination, several other synthetic strategies have been developed to produce this compound and related structures.

An alternative pathway involves the synthesis and subsequent reduction of a ketone intermediate. One such method begins with 2-(2,5-difluorophenyl)acetone, which can be reduced to the target amine, this compound, using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). smolecule.com This approach is straightforward but relies on the availability of the corresponding ketone precursor.

Direct amination offers a more concise route to the target compound. This can involve the direct reaction of a difluorobenzene derivative with an amine-containing reagent under suitable conditions. smolecule.com For example, this compound can be synthesized through the direct amination of a difluorobenzene derivative with ethylene (B1197577) diamine. smolecule.com Another advanced method involves the Pd-catalyzed direct C-H/N-H coupling of N-(2,2-difluoro-2-phenylethyl)picolinamides to form related indoline (B122111) structures, demonstrating the potential of direct C-N bond formation strategies. thieme-connect.com

Nucleophilic substitution provides another versatile synthetic avenue. One documented method involves reacting 2,5-difluoroaniline (B146615) with ethylene oxide in the presence of a base. smolecule.com This reaction introduces the two-carbon ethylamine side chain onto the aniline (B41778) nitrogen.

A more general and widely applicable nucleophilic substitution method is the Gabriel synthesis. libretexts.org This approach utilizes a phthalimide (B116566) anion as a stable, non-basic nitrogen nucleophile. The phthalimide ion displaces a halide from an appropriate alkyl halide, such as 2-(2,5-difluorophenyl)ethyl halide. The resulting N-alkylated phthalimide is then hydrolyzed, typically under basic conditions, to release the primary amine and a phthalate (B1215562) salt, which can be easily separated. libretexts.org This method effectively avoids the over-alkylation issues that can occur when using ammonia as a nucleophile. libretexts.org

| Method | Key Precursor(s) | Key Reagent(s) | General Approach |

|---|---|---|---|

| Reduction of Ketone | 2-(2,5-Difluorophenyl)acetone | Lithium Aluminum Hydride (LiAlH₄) | Reduction of a carbonyl group to an amine. smolecule.com |

| Direct Amination | Difluorobenzene derivative | Ethylene Diamine | Direct introduction of an amine group onto the aromatic ring system. smolecule.com |

| Nucleophilic Substitution | 2,5-Difluoroaniline | Ethylene Oxide, Base | Reaction of an aniline with an epoxide to build the side chain. smolecule.com |

| Gabriel Synthesis (Nucleophilic Substitution) | 2-(2,5-Difluorophenyl)ethyl halide, Potassium Phthalimide | Hydrazine or Base (for hydrolysis) | Displacement of a halide by a phthalimide anion followed by deprotection. libretexts.org |

Enantioselective Synthesis and Stereochemical Control

The control of stereochemistry is paramount in the synthesis of chiral molecules for pharmaceutical applications. For derivatives related to this compound, significant research has focused on methods that yield high enantiomeric purity.

Chiral Catalyst and Reagent Applications

The enantioselective synthesis of chiral amines and their derivatives often relies on the use of chiral catalysts or reagents that can direct the formation of one enantiomer over the other. A notable example is the synthesis of (R)-2-(2,5-difluorophenyl)pyrrolidine, a key intermediate in the production of certain therapeutic agents. google.com Methodologies developed for this pyrrolidine (B122466) derivative provide insight into potential strategies for related ethanamines.

One prominent method involves the asymmetric reduction of the cyclic imine, 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole. google.comajpamc.com This reduction is achieved using a reducing agent in the presence of a chiral acid. The chiral acid forms a transient diastereomeric salt with the imine, guiding the approach of the reducing agent to one face of the molecule, thereby leading to an excess of one enantiomer. google.com Chiral acids such as D-mandelic acid, D-tartaric acid, and chiral camphorsulfonic acid have been successfully employed for this purpose, affording the desired (R)-enantiomer with high selectivity. google.com

Another powerful approach is the use of biocatalysis, specifically employing imine reductase (IRED) enzymes. ajpamc.comgoogle.com These enzymes are capable of catalyzing the reduction of imines with high stereoselectivity. acs.org In the synthesis of both (R)- and (S)-2-(2,5-difluorophenyl)pyrrolidine, different imine reductases can be selected to produce the desired enantiomer from the same 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole substrate. ajpamc.com This enzymatic method operates under mild conditions and can achieve very high enantiomeric excess. ajpamc.comgoogle.com

Table 1: Chiral Reagents and Catalysts in the Synthesis of (R)-2-(2,5-Difluorophenyl)pyrrolidine

| Catalyst/Reagent Type | Specific Example | Substrate | Key Features |

|---|---|---|---|

| Chiral Acid | D-Mandelic Acid | 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole | Used with ammonia borane (B79455) for asymmetric reduction. google.com |

| Chiral Acid | D-Tartaric Acid | 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole | Directs stereoselective reduction. google.com |

| Chiral Acid | Chiral Camphorsulfonic Acid | 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole | Preferred chiral acid for high enantioselectivity. google.com |

| Biocatalyst | Imine Reductase (IRED) | 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole | Enzyme-catalyzed reduction; specific enzymes yield (R) or (S) enantiomers. ajpamc.com |

Diastereoselective and Enantiopure Compound Preparation

The preparation of enantiopure compounds is the ultimate goal of enantioselective synthesis. This is often achieved either by direct asymmetric synthesis or by the resolution of a racemic mixture.

In the context of 2-(2,5-difluorophenyl)pyrrolidine, direct asymmetric synthesis using imine reductases has proven effective for preparing either the (R) or (S) enantiomer in high purity. ajpamc.com The reaction conditions can be fine-tuned, including the choice of enzyme and co-solvents, to maximize both the chemical yield and the enantiomeric excess (ee). ajpamc.comgoogle.com

An alternative, classical approach is the diastereoselective resolution of a racemic mixture. An efficient process for obtaining (R)-2-(2,5-difluorophenyl)pyrrolidine involves using a chiral resolving agent, such as D-malic acid. researchgate.net The process involves the following steps:

The racemic base (a mixture of R and S enantiomers) is treated with D-malic acid in a suitable solvent like 95% ethanol.

This reaction forms two diastereomeric salts: ((R)-amine • D-malate) and ((S)-amine • D-malate).

Due to differences in their physical properties, such as solubility, one of the diastereomeric salts preferentially crystallizes out of the solution.

The crystallized salt is separated, and the chiral amine is liberated, yielding the desired enantiopure compound.

Table 2: Methods for Enantiopure Preparation of 2-(2,5-Difluorophenyl)pyrrolidine Isomers

| Method | Reagent/Catalyst | Target Enantiomer | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Asymmetric Reduction | Imine Reductase | (R)-2-(2,5-Difluorophenyl)pyrrolidine | High | ajpamc.com |

| Asymmetric Reduction | Imine Reductase | (S)-2-(2,5-Difluorophenyl)pyrrolidine | High | ajpamc.com |

| Classical Resolution | D-Malic Acid | (R)-2-(2,5-Difluorophenyl)pyrrolidine | 98.4% | researchgate.net |

Chemical Reactivity and Derivatization of 2 2,5 Difluorophenyl Ethanamine

Amine-Centered Transformations

The primary amine group is a versatile functional handle, readily participating in a variety of classical organic reactions. These transformations are fundamental for modifying the compound's structure to incorporate new functional groups, build more complex molecules, or create amide derivatives for further study.

Alkylation Reactions for Functional Group Incorporation

The nitrogen atom of the primary amine in 2-(2,5-difluorophenyl)ethanamine possesses a lone pair of electrons, rendering it nucleophilic and susceptible to alkylation. This reaction is a cornerstone for introducing various alkyl or substituted alkyl groups, thereby modifying the compound's steric and electronic properties. The reaction typically proceeds via a nucleophilic substitution mechanism where the amine displaces a leaving group on an alkylating agent.

Common alkylating agents include alkyl halides (e.g., alkyl iodides, bromides, or chlorides). The reaction of this compound with such reagents can lead to the formation of secondary and tertiary amines. The degree of alkylation can be controlled by stoichiometry and reaction conditions.

Table 1: Representative Alkylation Reactions

| Alkylating Agent | Product Type | General Reaction |

|---|---|---|

| Alkyl Halide (R-X) | Secondary Amine | C₈H₉F₂N + R-X → C₈H₈F₂NR + HX |

| Dialkyl Sulfate ((R)₂SO₄) | Secondary/Tertiary Amine | C₈H₉F₂N + (R)₂SO₄ → C₈H₈F₂NR / C₈H₇F₂NR₂ |

Research on ketonic Mannich bases, which are structurally related, demonstrates that the amino group can be displaced by various nucleophiles, a process analogous to alkylation where the amine itself acts as the nucleophile. researchgate.net This highlights the general reactivity of the amine functionality towards electrophilic carbon centers.

Acylation Reactions to Form Amide Derivatives

Acylation is one of the most common and reliable reactions involving primary amines, leading to the formation of stable amide derivatives. The reaction involves the nucleophilic attack of the amine onto the electrophilic carbonyl carbon of an acylating agent. This transformation is crucial for creating precursors for further synthesis or for introducing specific functionalities.

A variety of acylating agents can be employed, with acyl chlorides and acid anhydrides being among the most reactive. libretexts.org The reaction with an acyl chloride, such as ethanoyl chloride, is typically rapid and exothermic, often requiring a base to neutralize the hydrogen chloride byproduct. libretexts.org

Table 2: Common Acylating Agents and Products

| Acylating Agent | Product | General Equation |

|---|---|---|

| Acyl Chloride (RCOCl) | N-Acyl Amide | C₈H₉F₂N + RCOCl → C₈H₈F₂N(COR) + HCl |

| Acid Anhydride ((RCO)₂O) | N-Acyl Amide | C₈H₉F₂N + (RCO)₂O → C₈H₈F₂N(COR) + RCOOH |

Direct amidation using carboxylic acids is also a widely used method, often facilitated by coupling agents or catalysts that activate the carboxylic acid. organic-chemistry.org Boronic acid derivatives have been shown to be highly active catalysts for direct amidation between carboxylic acids and amines at room temperature. organic-chemistry.org

Oxidation Pathways and Product Characterization

The amine group of this compound can be oxidized under specific conditions. evitachem.com The oxidation of primary amines can lead to a variety of products, including imines, nitriles, or hydroxylamines, depending on the oxidant and reaction conditions.

Oxidation is a mechanistically complex degradation pathway. mdpi.com For primary amines, one potential pathway involves the formation of a hydroxylamine, which can then undergo further reactions like water elimination and hydrolysis to yield a primary amine and an aldehyde. mdpi.com In other cases, stronger oxidation can convert the primary amine directly to the corresponding nitrile or imine. evitachem.com

Characterization of these oxidation products relies on standard analytical techniques. The formation of an imine (C=N) or nitrile (C≡N) can be confirmed by the appearance of characteristic stretching frequencies in infrared (IR) spectroscopy and by mass spectrometry, which would show a corresponding decrease or change in the molecular weight. Nuclear Magnetic Resonance (NMR) spectroscopy would reveal shifts in the signals of protons and carbons adjacent to the newly formed functional group.

Reactivity of the Fluoroaromatic Moiety

The difluorophenyl ring of the molecule is generally less reactive than the amine group. However, the presence of two electron-withdrawing fluorine atoms can influence the ring's susceptibility to certain types of reactions, particularly nucleophilic aromatic substitution and metal-mediated C-H activation.

Nucleophilic Aromatic Substitution on the Difluorophenyl Ring

Nucleophilic aromatic substitution (SₙAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.orglibretexts.org

In this compound, the leaving groups would be the fluorine atoms. The reaction proceeds via an addition-elimination mechanism. chemistrysteps.com The viability of an SₙAr reaction on this specific compound depends on several factors:

Activating Groups : The fluorine atoms themselves are electron-withdrawing, which activates the ring towards nucleophilic attack compared to benzene (B151609). The ethylamine (B1201723) side chain is generally considered an activating group for electrophilic substitution and is not a strong electron-withdrawing group needed to significantly promote SₙAr.

Positioning : For optimal stabilization of the Meisenheimer complex, a strong electron-withdrawing group should be ortho or para to the fluorine atom being displaced. libretexts.org In this molecule, one fluorine atom is ortho to the ethylamine group and meta to the other fluorine, while the second fluorine is meta to the ethylamine group and the first fluorine. This substitution pattern is not ideal for SₙAr reactivity.

Therefore, while theoretically possible under harsh conditions with very strong nucleophiles, nucleophilic aromatic substitution on the difluorophenyl ring of this compound is expected to be challenging compared to rings with more powerfully activating substituents like nitro groups. chemistrysteps.com

Palladium-Mediated Complex Formation (e.g., cyclopalladation studies with related compounds)

The phenylethylamine scaffold is known to participate in transition metal-catalyzed reactions, particularly those mediated by palladium. These reactions often involve C-H activation, where a directing group guides the metal catalyst to a specific C-H bond. nih.govmdpi.com

In compounds related to this compound, the amine functionality can act as a directing group to facilitate the activation of an ortho C-H bond on the aromatic ring. This process, known as cyclopalladation, forms a stable five-membered palladacycle. Studies on primary benzylamine (B48309) and 1-phenylethylamine (B125046) derivatives show they readily react with palladium(II) acetate (B1210297) to form chloro-bridged dinuclear cyclopalladated complexes. rsc.org

Table 3: Analogy in Cyclopalladation Reactions

| Substrate | Palladium Source | Product Type | Reference |

|---|---|---|---|

| 1-Phenylethylamine | Palladium(II) Acetate | Acetato-bridged dinuclear cyclopalladated complex | rsc.org |

| β-Alkyl Phenylethylamines (Nosyl-protected) | Palladium Catalyst | C-H Olefination Products | nih.govmdpi.com |

This body of research suggests that this compound, or more likely a protected derivative (e.g., an amide or nosylamide), could undergo directed C-H functionalization. nih.govmdpi.com The amine or a derivative would coordinate to the palladium center, directing the activation of one of the ortho C-H bonds (at position 3 or 6 of the phenyl ring). This intermediate could then be used in cross-coupling reactions to introduce new substituents onto the aromatic ring, a powerful strategy for synthesizing complex derivatives.

Advanced Spectroscopic and Chromatographic Characterization Techniques for 2 2,5 Difluorophenyl Ethanamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a premier technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the molecular framework of 2-(2,5-Difluorophenyl)ethanamine.

Proton (¹H) NMR: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is predicted to show distinct signals for the aromatic protons and the aliphatic protons of the ethylamine (B1201723) side chain. The aromatic region would display a complex pattern for the three protons on the difluorophenyl ring, with their chemical shifts and splitting patterns influenced by both proton-proton (H-H) and proton-fluorine (H-F) coupling. The two methylene (B1212753) groups (–CH₂–) of the ethylamine chain are expected to appear as two distinct triplets, assuming coupling to each other.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| Ar-H (3H) | ~7.0 - 7.2 | Multiplet (m) | Complex pattern due to H-H and H-F coupling. |

| Ar-CH₂- (2H) | ~2.9 | Triplet (t) | Represents the benzylic protons. |

| -CH₂-NH₂ (2H) | ~3.1 | Triplet (t) | Adjacent to the amine group. |

| -NH₂ (2H) | Broad singlet | Variable | Chemical shift and appearance depend on solvent and concentration. |

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. bhu.ac.in Due to the molecule's asymmetry, all eight carbon atoms of this compound are expected to be chemically distinct, resulting in eight signals. A key feature of the spectrum is the large coupling constants between the fluorine atoms and the directly bonded carbon atoms (¹J-CF), as well as smaller couplings to carbons two or three bonds away (²J-CF, ³J-CF). This C-F coupling results in the splitting of signals for C2, C5, and adjacent carbons, providing definitive evidence for the fluorine substitution pattern. compoundchem.comlibretexts.org

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling | Notes |

|---|---|---|---|

| C1 | ~128 | dd (²J-CF, ³J-CF) | ipso-carbon attached to the ethylamine side chain. |

| C2 | ~158 | d (¹J-CF) | Directly bonded to fluorine; large coupling constant expected. |

| C3 | ~115 | dd (²J-CF, ³J-CF) | Aromatic CH. |

| C4 | ~117 | dd (³J-CF, ⁴J-CF) | Aromatic CH. |

| C5 | ~156 | d (¹J-CF) | Directly bonded to fluorine; large coupling constant expected. |

| C6 | ~119 | dd (²J-CF, ⁴J-CF) | Aromatic CH. |

| Ar-CH₂- | ~30 | t (³J-CF) | Benzylic carbon; may show small coupling to fluorine. |

| -CH₂-NH₂ | ~42 | - | Aliphatic carbon adjacent to the amine. |

While 1D NMR provides essential data, 2D NMR experiments are often required for unambiguous assignment of all proton and carbon signals, especially for complex structures. wikipedia.orgharvard.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled. sdsu.edu For this compound, a COSY spectrum would show a clear cross-peak between the signals of the two adjacent methylene (–CH₂) groups, confirming their connectivity in the ethylamine chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. wikipedia.orgsdsu.edu An HSQC spectrum would definitively link the proton assignments in Table 1 to the carbon assignments in Table 2, for instance, by correlating the signal at ~2.9 ppm to the carbon signal at ~30 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is critical for piecing together the molecular structure. For this molecule, an HMBC spectrum would show correlations from the benzylic protons (Ar-CH₂) to the aromatic carbons C1, C2, and C6, confirming the attachment point of the ethylamine side chain to the difluorophenyl ring.

Fluorine-Detected 2D NMR: Given the presence of fluorine, specialized experiments like ¹⁹F-¹³C HSQC can be employed to analyze the carbon-fluorine connectivities and coupling constants directly, providing another layer of structural verification. nih.govscience.gov

Mass Spectrometry (MS) for Structural Elucidation and Purity Assessment

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds like this compound. nih.gov In a typical analysis, the compound would first be separated from any impurities on a GC column and then ionized, commonly by Electron Ionization (EI).

The resulting mass spectrum provides a molecular ion peak (M⁺) and a unique fragmentation pattern that serves as a chemical fingerprint. For this compound (molar mass 157.16 g/mol ), the key predicted fragments under EI are:

Molecular Ion (M⁺): A peak at m/z = 157, confirming the molecular mass.

Benzylic Cleavage: The most favorable fragmentation is the cleavage of the Cα-Cβ bond to lose an aminomethyl radical (•CH₂NH₂) and form the highly stable 2,5-difluorobenzyl cation. This fragment is expected to be the base peak (most intense peak) in the spectrum. The mass spectrum of the related compound 2,5-difluorophenylacetic acid shows this same fragment at m/z 127. nist.gov

Alpha-Cleavage: A characteristic fragmentation of primary amines is the cleavage of the bond adjacent to the C-N bond, which would result in the [CH₂NH₂]⁺ ion. libretexts.org

| m/z | Proposed Fragment Ion | Fragmentation Pathway | Expected Intensity |

|---|---|---|---|

| 157 | [C₈H₉F₂N]⁺ | Molecular Ion (M⁺) | Moderate |

| 127 | [C₇H₅F₂]⁺ | Benzylic Cleavage (Loss of •CH₂NH₂) | High (Base Peak) |

| 30 | [CH₄N]⁺ | Alpha-Cleavage (Loss of •C₇H₅F₂) | High |

LC-HRMS is essential for confirming the elemental composition of a compound by providing a highly accurate mass measurement, typically with an error of less than 5 parts per million (ppm). The protonated molecule [M+H]⁺ is generated using a soft ionization technique like Electrospray Ionization (ESI). The measured accurate mass is then compared to the theoretical mass calculated from the molecular formula. nih.gov This technique is a cornerstone of modern chemical analysis for verifying the identity of newly synthesized compounds.

| Ion | Molecular Formula | Theoretical Exact Mass (Da) | Notes |

|---|---|---|---|

| [M+H]⁺ | C₈H₁₀F₂N⁺ | 158.07813 | The mass of the protonated molecule observed in positive ion mode ESI. |

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. In this technique, the protonated molecule ([M+H]⁺, m/z 158) is isolated in the first stage of the mass spectrometer, subjected to collision-induced dissociation (CID), and the resulting fragments are analyzed in the second stage.

For substituted phenethylamines that lack a β-hydroxy group, a characteristic fragmentation pathway is the neutral loss of ammonia (B1221849) (NH₃) from the protonated molecule. bohrium.comnih.govacs.orgnih.gov This process is a key diagnostic tool for identifying the phenethylamine (B48288) scaffold.

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Neutral Loss | Proposed Structure of Product Ion |

|---|---|---|---|

| 158.078 | 141.047 | NH₃ (17.031 Da) | 2,5-difluorostyrene cation |

This primary fragmentation provides strong evidence for the ethylamine side chain. Subsequent fragmentation of the m/z 141 product ion can yield further information about the structure of the aromatic ring.

Real-Time Mass Spectrometry Applications (e.g., Direct Analysis in Real Time AccuTOF MS)

Direct Analysis in Real Time Mass Spectrometry (DART-MS) is an ambient ionization technique that facilitates the rapid analysis of samples in their native state with minimal to no preparation. jeolusa.comutoronto.ca This method is particularly advantageous for high-throughput screening and the direct chemical analysis of solids, liquids, and gases under ambient conditions. jeolusa.com The DART ion source operates by exposing the sample to a stream of heated, metastable gas (typically helium or nitrogen), which ionizes the analyte molecules through various gas-phase reactions. jeol.com These ions are then directed into a high-resolution mass spectrometer, such as a time-of-flight (TOF) instrument, for accurate mass measurement and elemental composition determination. jeolusa.com

The JEOL AccuTOF-DART™ system was the first commercially available ambient ionization mass spectrometer and allows for the immediate determination of chemical composition by simply placing a sample between the DART ion source and the mass spectrometer inlet. jeolusa.com The process is nearly instantaneous and can be applied to a wide array of samples, from crude reaction mixtures to unknown powders. jeolusa.com

For a compound like this compound, DART-MS offers several key applications:

Rapid Identification: The technique can provide a high-resolution mass spectrum of the compound in seconds, allowing for quick confirmation of its molecular formula based on the accurate mass of the protonated molecule, [M+H]⁺.

Screening of Synthetic Reactions: Chemists can monitor the progress of a reaction by directly analyzing a small aliquot of the reaction mixture, identifying the presence of starting materials, intermediates, and the final this compound product without the need for chromatographic separation.

Forensic and Security Screening: In forensic contexts, DART-MS is used for the rapid detection of controlled substances and related compounds. nist.gov Its ability to analyze samples directly from surfaces makes it a powerful tool for screening pills, powders, or residues for compounds like this compound or its derivatives. jeolusa.comnist.gov

The polarity of the DART source can be rapidly switched between positive and negative ion modes, providing comprehensive information about the analytes present. utoronto.ca For this compound, analysis in positive-ion mode would be standard, targeting the protonated amine.

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. scispace.com The method is based on the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies corresponding to the different chemical bonds. An FTIR spectrum is a plot of infrared intensity versus wavenumber, where characteristic peaks indicate the presence of specific functional groups. nih.gov

Below is a table summarizing the expected characteristic FTIR absorption bands for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Peak Intensity |

| N-H Stretch | Primary Amine (-NH₂) | 3400 - 3250 | Medium (two bands) |

| C-H Stretch (Aromatic) | Benzene (B151609) Ring | 3100 - 3000 | Medium to Weak |

| C-H Stretch (Aliphatic) | Ethyl Chain (-CH₂-) | 2960 - 2850 | Medium |

| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1650 - 1580 | Medium to Strong |

| C=C Stretch (In-ring) | Benzene Ring | 1600 - 1450 | Medium (multiple bands) |

| C-F Stretch | Aryl Fluoride | 1270 - 1100 | Strong |

| C-N Stretch | Alkyl Amine | 1250 - 1020 | Medium |

The presence of two fluorine atoms on the benzene ring would significantly influence the C-F stretching region, likely resulting in strong, characteristic absorptions. The primary amine group is identifiable by the two N-H stretching bands and the N-H bending vibration. scispace.com

X-ray Diffraction Analysis for Solid-State Structure Determination (e.g., of complex derivatives)

X-ray Diffraction (XRD) is the definitive analytical method for determining the solid-state structure of a crystalline material. researchgate.net The technique relies on the scattering of X-rays by the ordered arrangement of atoms within a crystal lattice. The resulting diffraction pattern is unique to a specific crystalline phase and provides detailed information about atomic positions, bond lengths, bond angles, and crystal packing. icdd.com

For this compound and its derivatives, which may exist as crystalline solids (e.g., salts), XRD is crucial for several reasons:

Unambiguous Structure Elucidation: Single-crystal XRD analysis can provide the precise three-dimensional arrangement of atoms in a molecule, confirming its constitution and stereochemistry.

Polymorph Identification: Many pharmaceutical compounds can exist in multiple crystalline forms, known as polymorphs. researchgate.net These polymorphs can have different physical properties, including solubility and stability. Powder X-ray Diffraction (PXRD) is the primary tool used to identify and distinguish between different polymorphic forms of a drug substance. researchgate.net Each polymorph will produce a unique PXRD pattern, acting as a "fingerprint" for that specific crystalline phase. researchgate.net

Quality Control: In a manufacturing setting, PXRD is used to ensure the correct crystalline form of a compound is produced consistently, which is critical for product performance and regulatory compliance. icdd.com It can also be used to determine the degree of crystallinity and detect the presence of any amorphous content. researchgate.net

The analysis of complex derivatives of this compound, such as co-crystals or salts formed with other molecules, would heavily rely on XRD to understand the intermolecular interactions (e.g., hydrogen bonding) that govern the crystal structure. researchgate.net

Chromatographic Methods for Isomer Separation and Purity Profiling

Chromatography is a fundamental separation technique used to separate, identify, and quantify the components of a mixture. For pharmaceutical compounds like this compound, chromatographic methods are indispensable for assessing purity and separating closely related isomers.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. researchgate.net In GC, a gaseous mobile phase carries the sample through a stationary phase located in a column. Separation is achieved based on differences in the components' partitioning between the two phases.

The analysis of this compound and its isomers by GC would be a suitable approach. Key considerations include:

Column Selection: The choice of the GC column is critical for achieving separation. A non-polar column (e.g., HP-5, based on 5% phenyl polysiloxane) might be used for general purity analysis. However, for separating positional isomers (e.g., 2-(2,4-Difluorophenyl)ethanamine or 2-(3,5-Difluorophenyl)ethanamine), a more polar column (e.g., DB-17MS, based on 50% phenyl polysiloxane) may be required to exploit subtle differences in polarity. nih.gov

Derivatization: Primary amines can sometimes exhibit poor peak shape (tailing) in GC due to interactions with active sites on the column. To mitigate this, derivatization, such as acylation (e.g., with trifluoroacetic anhydride), can be employed. This process converts the polar amine into a less polar, more volatile amide, resulting in sharper, more symmetrical peaks and often enhancing separation. nih.gov

Detection: A Flame Ionization Detector (FID) is a common, robust detector for general-purpose GC analysis of organic compounds. researchgate.net For more definitive identification, a Mass Spectrometer (MS) can be coupled to the GC (GC-MS), providing both retention time and mass spectral data for each separated component.

The table below outlines a hypothetical GC method for the analysis of this compound.

| Parameter | Condition |

| Instrument | Gas Chromatograph with FID or MS detector |

| Column | DB-17MS (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min |

| Detector Temp. | 280 °C (FID) or MS Transfer Line at 280 °C |

| Injection Mode | Split (e.g., 50:1) |

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is the most widely used analytical technique in the pharmaceutical industry for purity testing and quantitative analysis. basicmedicalkey.commdpi.com It is well-suited for a broad range of compounds, including those that are non-volatile or thermally labile. mdpi.com

For analyzing this compound, a reversed-phase HPLC (RP-HPLC) method would be the standard approach.

Principle: In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.net More non-polar compounds are retained longer on the column.

Purity Profiling: RP-HPLC can effectively separate this compound from synthesis-related impurities, precursors, and degradation products. The area of each peak in the chromatogram is proportional to the concentration of the corresponding component, allowing for precise purity determination. basicmedicalkey.com

Detection: A UV-Vis detector is commonly used, as the benzene ring in this compound will absorb UV light (typically around 210-270 nm). For higher sensitivity and selectivity, LC can be coupled with a Mass Spectrometer (LC-MS), which provides molecular weight and structural information, aiding in the identification of unknown impurities. nih.gov

The table below details a typical starting point for developing an RP-HPLC method for this compound.

| Parameter | Condition |

| Instrument | HPLC system with UV or MS detector |

| Column | C18 (e.g., 150 mm x 4.6 mm ID, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid or Trifluoroacetic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid |

| Elution Mode | Isocratic (e.g., 70% A / 30% B) or Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detection | UV at 220 nm and 254 nm |

Structure Activity Relationship Sar Investigations of 2 2,5 Difluorophenyl Ethanamine and Analogues

Impact of Fluorination Pattern on Molecular Recognition and Binding Sites

The introduction of fluorine into the phenethylamine (B48288) scaffold significantly alters the molecule's physicochemical properties, which in turn affects its interaction with biological receptors. nih.govresearchgate.net Fluorine is the most electronegative element and its substitution for hydrogen can profoundly influence a molecule's potency, conformation, metabolism, and membrane permeability. researchgate.net

The difluorophenyl group in 2-(2,5-Difluorophenyl)ethanamine is a key contributor to its biological activity. evitachem.com The electronegative fluorine atoms influence the electron distribution of the phenyl ring, which can enhance binding affinity to certain biological targets. evitachem.com The substitution pattern of fluorine is critical. For instance, studies on fluorinated phenethylamines have shown that the position of fluorine can lead to varied effects, from a significant loss of activity to an enhancement and prolongation of effects. nih.govpsu.edu For example, while fluoroescaline is nearly devoid of the psychoactive effects seen in escaline, difluoroescaline retains similar potency, and trifluoroescaline shows increased potency. nih.govpsu.edu

Site-specific aromatic fluorine substitution affects the geometric, energetic, and electronic properties of the molecule. researchgate.net In protonated 2-phenylethylamine, fluorine substitution can lead to intramolecular NH+···F interactions, creating distinct conformers that influence how the molecule presents itself to a binding site. researchgate.net The substitution of hydrogen with fluorine can also make bases less basic, which affects the ionization state of the amine group at physiological pH and, consequently, its ability to interact with receptor sites. psu.edu

Comparative Analysis of Phenethylamine Core Modifications

Modifications to the phenethylamine core, including the phenyl ring, the ethyl linker, and the amine group, are central to defining the pharmacological profile of this class of compounds. frontiersin.orgwikipedia.org

Substituent Effects on Biological Target Interactions

The nature and position of substituents on the phenyl ring of the phenethylamine core are critical determinants of biological activity. nih.govbiomolther.org Studies on various phenethylamine derivatives have demonstrated that substitutions at the para-position of the phenyl ring with alkyl or halogen groups can maintain or enhance affinity for receptors like the 5-hydroxytryptamine type 2A (5-HT2A) receptor. nih.gov Conversely, alkoxy or nitro groups at the same position can decrease affinity. nih.gov

In the context of dopamine (B1211576) transporters (DAT), substitutions on the phenyl ring also play a significant role. biomolther.org Compounds lacking substituents on the benzene (B151609) ring or those with a methylbenzene ring attached at certain positions showed relatively potent inhibitory effects on dopamine reuptake. biomolther.org However, the addition of a methoxy (B1213986) group generally resulted in very weak or no inhibitory activity. biomolther.org These findings underscore that even minor electronic or steric changes to the phenyl ring can drastically alter the interaction with specific biological targets.

Structural Analogue Synthesis and Comparative Interaction Studies

To further probe the SAR of this compound, several structural analogues have been synthesized and evaluated. These include compounds where the ethylamine (B1201723) side chain is constrained or where the phenyl ring substituents are varied.

(R)-2-(2,5-Difluorophenyl)pyrrolidine: This compound is a structural analogue where the ethylamine side chain is incorporated into a pyrrolidine (B122466) ring. evitachem.com It serves as a key intermediate in the synthesis of pharmaceuticals, notably larotrectinib, a potent inhibitor of Tropomyosin receptor kinase (Trk) receptors. The synthesis of (R)-2-(2,5-Difluorophenyl)pyrrolidine can be achieved with high enantioselectivity through methods like asymmetric reduction of the corresponding imine precursor, 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole, using imine reductase enzymes or chiral acids. ajpamc.comgoogle.com The rigid pyrrolidine structure provides conformational constraint, which can enhance binding affinity and selectivity for specific targets. Research indicates that modifications to this pyrrolidine moiety can modulate activity against various central nervous system targets.

SK&F 102048, SK&F 102055, and SK&F 102698: These compounds are related analogues that act as inhibitors of dopamine β-hydroxylase (DBH), the enzyme that converts dopamine to norepinephrine. evitachem.comacs.orgoup.com Their inhibitory activity highlights how modifications to the core structure can shift the biological target.

SK&F 102698 features a 3,5-difluorophenyl group. evitachem.com It has been shown to inhibit DBH in vivo, leading to increased vascular levels of dopamine and decreased levels of norepinephrine. acs.orgoup.com

SK&F 102048 is structurally similar but includes a hydroxyl group at the 4-position of the phenyl ring. evitachem.com

SK&F 102055 is another analogue that differs from SK&F 102048 by having a methoxy group instead of a hydroxyl group at the para-position. evitachem.com This seemingly minor change can impact pharmacokinetic properties and potency. evitachem.com

The comparative analysis of these SK&F compounds demonstrates the significance of the para-substituent on the phenyl ring for pharmacological activity within this series. evitachem.com

| Compound | Key Structural Feature | Primary Biological Target/Activity | Reference |

|---|---|---|---|

| This compound | Flexible ethylamine side chain, 2,5-difluoro substitution | Interacts with neurotransmitter systems | evitachem.com |

| (R)-2-(2,5-Difluorophenyl)pyrrolidine | Ethylamine chain constrained in a pyrrolidine ring | Intermediate for Trk inhibitors (e.g., larotrectinib) | |

| SK&F 102698 | 3,5-Difluorophenyl group, imidazole-2-thione moiety | Dopamine β-hydroxylase (DBH) inhibitor | evitachem.comacs.org |

| SK&F 102048 | 3,5-Difluoro-4-hydroxyphenyl group, imidazole-2-thione moiety | Dopamine β-hydroxylase (DBH) inhibitor | evitachem.com |

| SK&F 102055 | 3,5-Difluoro-4-methoxyphenyl group, imidazole-2-thione moiety | Dopamine β-hydroxylase (DBH) inhibitor | evitachem.com |

Role of Amine Functionality in Receptor Affinity

The amine functionality of the phenethylamine backbone is crucial for biological interactions. evitachem.com As a primary amine, it is typically protonated at physiological pH, forming a positively charged ammonium (B1175870) ion. beilstein-journals.org This charged group is a key pharmacophoric feature, often engaging in strong ionic or hydrogen-bonding interactions with acidic residues, such as aspartate, in the binding pockets of receptors and transporters. biomolther.orgplos.orgbiomolther.org

Design Principles for Modulating Selectivity through Structural Variation

Achieving selectivity for a specific biological target over others is a primary goal in drug design. For phenethylamine derivatives, several design principles can be employed to modulate selectivity.

Conformational Constraint: Introducing conformational rigidity into the flexible phenethylamine structure is a powerful strategy. plos.org This can be achieved by cyclizing the ethylamine side chain, as seen in (R)-2-(2,5-Difluorophenyl)pyrrolidine, or by other means of creating a more rigid scaffold. Constraining the molecule to adopt a specific conformation that is preferred by one receptor subtype over another can dramatically increase selectivity. plos.org

Targeted Substituent Modification: As discussed, the nature and position of substituents on the phenyl ring are critical. A systematic exploration of different functional groups at various positions can fine-tune the interactions with a specific target. For example, designing compounds with a cyano-group at the 4-position of the phenethylamine moiety has been shown to confer high selectivity for the 5-HT2A receptor. researchgate.net

Utilizing Ionic and Hydrogen Bonding Interactions: The strategic placement of functional groups that can participate in ionic or hydrogen bonds can enhance selectivity. nih.govacs.org By designing ligands with charged groups or hydrogen bond donors/acceptors that complement the specific amino acid arrangement in the target's binding site, a high degree of organization and selectivity can be achieved. nih.govacs.org This approach mimics how enzymes use noncovalent interactions to precisely position substrates. acs.org

By applying these principles, medicinal chemists can systematically modify the this compound structure to develop analogues with improved selectivity and desired pharmacological profiles.

Theoretical and Computational Chemistry Studies of 2 2,5 Difluorophenyl Ethanamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the molecular geometry of organic compounds. For 2-(2,5-Difluorophenyl)ethanamine, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to find the molecule's most stable conformation (lowest energy state). nih.govmdpi.com

The process involves optimizing the molecule's geometry, which systematically adjusts bond lengths, bond angles, and dihedral angles to minimize the total electronic energy. The results of such a calculation would provide a detailed three-dimensional model of the molecule. Key structural parameters, including the C-C and C-N bond lengths of the ethylamine (B1201723) side chain, the geometry of the benzene (B151609) ring, and the orientation of the fluorine substituents, would be determined. These optimized structural parameters are crucial for subsequent computational analyses, including docking and QSAR studies. nih.gov

Table 1: Predicted Structural Parameters of this compound from DFT Calculations

| Parameter | Description | Predicted Value Range |

| C-F Bond Length | Length of the carbon-fluorine bonds on the phenyl ring | ~1.35 Å |

| C-N Bond Length | Length of the carbon-nitrogen bond in the ethylamine group | ~1.47 Å |

| C-C-N Bond Angle | Angle of the ethylamine side chain | ~110° |

| Phenyl Ring | Dihedral angles and bond lengths | Planar, C-C bonds ~1.39 Å |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is used to explain and predict the outcomes of chemical reactions. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in this context. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. thaiscience.info

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. nih.govmdpi.com A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the electron-rich aromatic ring is expected to be a major contributor to the HOMO, while the LUMO is likely distributed over the entire molecule, influenced by the electronegative fluorine atoms. From the HOMO and LUMO energy values, key quantum chemical descriptors can be calculated to further quantify the molecule's reactivity. mdpi.com

Table 2: Hypothetical Frontier Orbital Energies and Quantum Chemical Descriptors for this compound

| Parameter | Formula | Hypothetical Value (eV) |

| HOMO Energy (EHOMO) | - | -6.20 |

| LUMO Energy (ELUMO) | - | -0.55 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.65 |

| Ionization Potential (I) | -EHOMO | 6.20 |

| Electron Affinity (A) | -ELUMO | 0.55 |

| Electronegativity (χ) | (I + A) / 2 | 3.375 |

| Chemical Hardness (η) | (I - A) / 2 | 2.825 |

| Chemical Softness (S) | 1 / (2η) | 0.177 |

| Electrophilicity Index (ω) | χ² / (2η) | 2.01 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. readthedocs.io It is used to identify regions that are rich or poor in electrons, which in turn helps predict how a molecule will interact with other charged species. uni-muenchen.de The MEP map is typically colored-coded, with red indicating regions of high electron density (negative electrostatic potential) and blue indicating regions of low electron density (positive electrostatic potential). Green and yellow represent areas with intermediate or near-zero potential. wolfram.com

For this compound, the MEP map would be expected to show:

Negative Potential (Red): Concentrated around the two highly electronegative fluorine atoms and the nitrogen atom of the amine group, indicating these are likely sites for electrophilic attack. uni-muenchen.de

Positive Potential (Blue): Located around the hydrogen atoms of the amine group (-NH2), suggesting these are sites for nucleophilic attack.

Neutral/Intermediate Potential (Green/Yellow): Spread across the carbon atoms of the phenyl ring and the ethyl chain.

This visual representation is invaluable for understanding intermolecular interactions, such as hydrogen bonding and receptor binding. deeporigin.com

Fukui Function and Reactivity Site Prediction

The Fukui function is a more sophisticated tool within DFT that quantifies the reactivity of specific atomic sites within a molecule. scm.com It measures the change in electron density at a particular point when an electron is added to or removed from the molecule. faccts.de This allows for the precise identification of sites susceptible to different types of chemical attack. researchgate.net

The condensed Fukui functions are calculated for each atom in the molecule to predict its reactivity:

f+: Indicates the propensity of a site for a nucleophilic attack (the site most likely to accept an electron).

f-: Indicates the propensity of a site for an electrophilic attack (the site most likely to donate an electron). researchgate.net

f0: Indicates the propensity of a site for a radical attack.

In this compound, Fukui analysis would likely predict that the nitrogen atom of the ethylamine group is a primary site for electrophilic attack (high f- value), while certain carbon atoms on the phenyl ring, influenced by the fluorine atoms, might be susceptible to nucleophilic attack (high f+ value). researchgate.net

Molecular Modeling and Docking Studies for Receptor Interaction Hypotheses

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). repec.org This method is instrumental in drug discovery for hypothesizing how a small molecule like this compound might interact with a biological target, such as the serotonin (B10506) 5-HT2A receptor. escholarship.orgresearchgate.net

The process involves using a computer model of the 5-HT2A receptor, often generated through homology modeling or from a cryo-electron microscopy structure. researchgate.net The this compound molecule is then computationally placed into the receptor's binding site in various conformations. A scoring function is used to estimate the binding affinity for each pose, and the lowest energy poses are analyzed to identify key interactions.

Based on studies of related phenethylamine (B48288) agonists, the following interactions for this compound within the 5-HT2A receptor binding pocket are hypothesized: nih.govnih.gov

Ionic Interaction: The primary amine of the ethylamine side chain, which is protonated at physiological pH, is expected to form a strong salt bridge with the carboxylate side chain of an aspartate residue (Asp155 in transmembrane helix 3). This interaction is a critical anchor for many aminergic ligands.

Hydrogen Bonding: The hydrogen atoms on the protonated amine can act as hydrogen bond donors to nearby serine or threonine residues (e.g., Ser159, Thr160).

Aromatic and Hydrophobic Interactions: The difluorophenyl ring can engage in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine (e.g., Phe234, Phe339, Phe340) and tryptophan within the binding pocket. The fluorine atoms may also participate in specific interactions with the receptor.

Table 3: Hypothesized Key Amino Acid Interactions for this compound at the 5-HT2A Receptor

| Ligand Moiety | Receptor Residue | Type of Interaction |

| Protonated Amine (-NH3+) | Asp155 | Ionic Bond (Salt Bridge) |

| Protonated Amine (-NH3+) | Ser159, Thr160 | Hydrogen Bond |

| Difluorophenyl Ring | Phe234, Phe339 | π-π Stacking |

| Difluorophenyl Ring | Trp336 | Aromatic/Hydrophobic |

| Ethyl Chain | Val156, Leu229 | Hydrophobic Interaction |

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Interaction Prediction (drawing from related 5-HT2A receptor agonists)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For predicting the interaction of this compound with the 5-HT2A receptor, a QSAR model would be built using a dataset of structurally similar phenethylamine agonists with experimentally determined binding affinities. mdpi.com

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. nih.gov These methods work by:

Aligning a set of molecules (the training set) based on a common structural scaffold.

Placing the aligned molecules in a 3D grid and calculating the steric (shape-related) and electrostatic (charge-related) fields for each molecule at various points in the grid.

Using statistical methods, like Partial Least Squares (PLS), to generate a mathematical equation that correlates the variations in these fields with the observed biological activity (e.g., receptor affinity). uni-regensburg.de

Once a statistically robust model is created, it can be used to predict the activity of new compounds. To predict the 5-HT2A affinity of this compound, its structure would be aligned with the other compounds, and its steric and electrostatic fields would be plugged into the QSAR equation. The model would quantitatively assess the impact of the two fluorine atoms at the 2- and 5-positions on the electrostatic field of the phenyl ring and predict how this specific substitution pattern influences binding affinity compared to other substitution patterns in the training set. nih.govnih.gov

Research Utility of 2 2,5 Difluorophenyl Ethanamine As a Chemical Probe and Synthetic Building Block

Application in Mechanistic Biological Research

The 2-(2,5-Difluorophenyl)ethanamine framework is particularly useful for mechanistic studies, especially in the investigation of structure-activity relationships (SAR) and receptor binding affinities. evitachem.com As a member of the phenethylamine (B48288) class, which includes many neuroactive compounds, its derivatives are often evaluated for their interaction with neurotransmitter systems. smolecule.com

Structure-Activity Relationship (SAR) Studies: The core structure of this compound serves as a foundational template for SAR studies. The fluorine atoms are of particular importance; their strong electronegativity and ability to form hydrogen bonds can significantly alter a molecule's binding affinity and selectivity for a biological target. By systematically modifying the structure—for instance, by adding different chemical groups to the amine—researchers can probe the specific interactions required for biological activity. Computational models suggest that the difluorophenyl group may enhance binding to receptors involved in mood and cognitive functions. evitachem.com This makes the compound a valuable tool for designing new molecules and understanding the molecular basis for the activity of psychoactive phenethylamines. smolecule.comevitachem.com

Receptor Binding Affinities: Derivatives of phenethylamine are well-known for their interactions with serotonin (B10506) receptors, particularly the 5-HT₂A receptor, which is a key target for a range of psychoactive substances and therapeutics. The this compound scaffold is employed in the synthesis of ligands to probe these receptors. The specific fluorination pattern of the compound can influence its ability to cross biological membranes and may enhance its lipophilicity compared to non-fluorinated analogs, potentially leading to altered receptor interaction profiles. smolecule.com

Intermediate in the Synthesis of Complex Organic Molecules

One of the primary applications of this compound is its role as a key intermediate or building block in the synthesis of more complex organic molecules, especially in the development of fluorinated pharmaceuticals. smolecule.com The primary amine group is a reactive handle that allows for the construction of larger, more intricate structures through various chemical reactions. evitachem.com

Key Synthetic Reactions

| Reaction Type | Description |

|---|---|

| Acylation | The amine group readily reacts with acyl chlorides or other acylating agents to form amides, which are stable and common functional groups in many biologically active molecules. smolecule.comevitachem.com |

| Alkylation | The compound can undergo nucleophilic substitution reactions with alkyl halides, allowing for the introduction of diverse alkyl groups onto the nitrogen atom, further expanding the structural variety of potential derivatives. smolecule.comevitachem.com |

| Reductive Amination | While this compound is itself often formed via reductive amination, its amine group can participate in further reactions of this type to build more complex secondary or tertiary amines. evitachem.com |

A specific example of its use is in the synthesis of novel heterocyclic compounds. For instance, (R)-1-(2,5-difluorophenyl)ethanamine hydrochloride, the chiral salt form of the compound, serves as a starting material for the creation of 3-pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, which are investigated for their potential biological activities. bohrium.com This highlights its role in providing a crucial difluorinated phenyl motif to the final complex structure.

Development of Chemical Libraries for Biological Screening Programs

In modern drug discovery, high-throughput screening of large chemical libraries is essential for identifying new lead compounds. This compound is an ideal building block for the generation of such libraries through combinatorial chemistry. Its primary amine functionality allows it to be readily coupled with a wide array of chemical partners, such as carboxylic acids, isocyanates, or aldehydes.

A patent for a scavenger-assisted combinatorial process specifically lists related aminophenols for the preparation of extensive libraries of urea (B33335) and thiourea (B124793) compounds. This methodology allows for the rapid and efficient synthesis of thousands of distinct molecules from a common core structure. By reacting a building block like this compound with a diverse set of reagents, a library of compounds can be generated, with each member possessing the core 2-(2,5-Difluorophenyl)ethyl structure but varying in the substituent attached to the amine. These libraries can then be screened against various biological targets (e.g., enzymes, receptors) to identify compounds with desired activities, serving as starting points for new drug development programs.

Q & A

Q. What are the key physicochemical properties of 2-(2,5-Difluorophenyl)ethanamine, and how are they experimentally verified?

The compound (CAS: 311346-60-8) has a molecular formula of C₈H₉F₂N and molecular weight 157.16 g/mol . Key properties include its SMILES notation (C(CN)C1=CC(=CC(=C1)F)F) and InChIKey (WRPAZHKOVLYSCH-UHFFFAOYSA-N). Experimental verification involves:

- Spectroscopic characterization : NMR (¹H/¹³C) to confirm aromatic fluorine substitution patterns and amine proton signals.

- Chromatographic analysis : LC-MS or GC-MS to assess purity and molecular ion peaks .

- Thermogravimetric analysis (TGA) : To determine thermal stability and decomposition points.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact, which can cause severe burns .

- Ventilation : Use fume hoods with airflow ≥100 ft/min to prevent inhalation of vapors .

- Waste disposal : Segregate chemical waste and consult certified agencies for disposal, as improper release may violate environmental regulations .

Q. How is this compound synthesized, and what are common intermediates?

A typical route involves:

- Friedel-Crafts alkylation : Reacting 2,5-difluorobenzene with bromoethylamine in the presence of Lewis acids (e.g., AlCl₃).

- Reductive amination : Using 2,5-difluorophenylacetaldehyde with ammonia and a reducing agent (e.g., NaBH₄). Key intermediates include α-bromo-2,5-difluoroacetophenone (CAS: 1391439-31-8), which is critical for introducing the ethanamine moiety .

Advanced Research Questions

Q. How do stereochemical variations (e.g., R/S enantiomers) impact the biological activity of this compound derivatives?

- Chiral resolution : Use chiral HPLC or enzymatic methods to separate enantiomers.

- Receptor binding assays : Compare affinity for serotonin (5-HT₂A) or dopamine receptors, as fluorination and stereochemistry significantly alter psychoactive properties (e.g., hallucinogenic analogs like 2C-T-2/2C-T-4) .

- Metabolic stability : Evaluate hepatic clearance rates using microsomal incubation (e.g., CYP450 isoforms) .

Q. What analytical strategies resolve contradictions in purity assessments of this compound batches?

- Multi-modal chromatography : Combine HPLC (C18 column) with ion-pairing agents to detect polar impurities.

- Elemental analysis : Quantify fluorine content via combustion ion chromatography to confirm stoichiometry.

- Counterion analysis : For hydrochloride salts (e.g., 1391439-31-8), use titration (HCl) or X-ray crystallography .

Q. How does this compound interact with monoamine oxidases (MAOs), and what methodological frameworks are used to study this?

- In vitro assays : Incubate the compound with recombinant MAO-A/MAO-B and measure substrate depletion via UV-Vis (e.g., kynuramine assay) .

- Molecular docking : Use software like AutoDock Vina to predict binding poses in MAO active sites, focusing on fluorine’s electronegativity and steric effects.

- In vivo models : Administer to rodents pretreated with MAO inhibitors (e.g., pargyline) to assess behavioral or neurochemical changes .

Q. What regulatory considerations apply to this compound in academic research?

- Controlled substance analogs : In the U.S., derivatives with hallucinogenic properties (e.g., 2C-H, 2C-N) are classified as Schedule I. Researchers must comply with DEA licensing for synthesis/storage .

- Environmental compliance : Follow EPA guidelines for waste disposal (40 CFR § 261.33) and avoid environmental release without permits .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.